molecular formula C17H13FO4 B12049796 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B12049796
M. Wt: 300.28 g/mol
InChI Key: FTBMYCXWONENFQ-UHFFFAOYSA-N
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Description

6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenoxy group, and a hydroxy group attached to a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor to form the chromen-4-one core.

    Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached via an etherification reaction, typically using a fluorophenol derivative and a suitable base.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chromen-4-one core can produce a dihydro derivative.

Scientific Research Applications

6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues being studied.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one: This compound is similar in structure but has a methoxy group instead of a hydroxy group.

    6-ethyl-3-(2-chlorophenoxy)-7-hydroxy-4H-chromen-4-one: This compound has a chlorophenoxy group instead of a fluorophenoxy group.

    6-ethyl-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one: This compound has a bromophenoxy group instead of a fluorophenoxy group.

Uniqueness

6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13FO4

Molecular Weight

300.28 g/mol

IUPAC Name

6-ethyl-3-(2-fluorophenoxy)-7-hydroxychromen-4-one

InChI

InChI=1S/C17H13FO4/c1-2-10-7-11-15(8-13(10)19)21-9-16(17(11)20)22-14-6-4-3-5-12(14)18/h3-9,19H,2H2,1H3

InChI Key

FTBMYCXWONENFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=CC=C3F

Origin of Product

United States

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